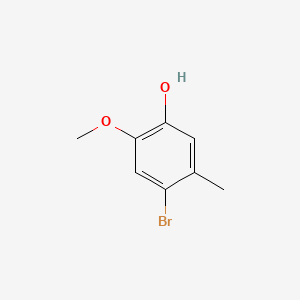

4-Bromo-2-methoxy-5-methylphenol

描述

4-Bromo-2-methoxy-5-methylphenol (CAS: Not explicitly provided; molecular formula: C₈H₉BrO₂) is a brominated phenolic compound featuring a methoxy group at position 2, a methyl group at position 5, and a bromine atom at position 4 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of natural products like phleghenrines A and C. For example, it undergoes oxidation with iodobenzene diacetate (PhI(OAc)₂) to generate a masked o-benzoquinone, which participates in Diels-Alder reactions under neat conditions . Its structural features—electron-donating methoxy and methyl groups paired with an electron-withdrawing bromine atom—make it versatile in constructing complex heterocyclic frameworks.

属性

CAS 编号 |

40992-09-4 |

|---|---|

分子式 |

C8H9BrO2 |

分子量 |

217.06 g/mol |

IUPAC 名称 |

4-bromo-2-methoxy-5-methylphenol |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 |

InChI 键 |

JDGOYQOXCIBZRX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1Br)OC)O |

产品来源 |

United States |

相似化合物的比较

Physical Property Trends

- Melting Points: Halogenated analogs like 4-bromo-2-chloro-5-methylphenol exhibit higher melting points (70–70.5°C) due to stronger intermolecular halogen bonding .

- Boiling Points: Bulky substituents (e.g., isopropyl in 4-bromo-5-isopropyl-2-methylphenol) lower volatility compared to smaller groups like methyl .

准备方法

Bromination of 2-Methoxy-5-methylphenol via Iron-Catalyzed Electrophilic Substitution

A direct bromination approach involves treating 2-methoxy-5-methylphenol with bromine under iron powder catalysis. This method, adapted from CN104693014A , utilizes iron(III) bromide (FeBr₃) generated in situ to enhance electrophilic aromatic substitution:

Reaction Steps :

-

Acetylation Protection : The phenolic hydroxyl group of 2-methoxy-5-methylphenol is acetylated using acetic anhydride under sulfuric acid catalysis (100°C, 6 hours) to prevent oxidation during bromination .

-

Bromination : The acetylated intermediate reacts with bromine (Br₂) in dimethylformamide (DMF) at 70–80°C for 5 hours, with iron powder (2 wt%) facilitating regioselective bromination at position 4 .

-

Deacetylation : Sodium bicarbonate (10% aqueous solution) hydrolyzes the acetyl group at 80°C, yielding 4-bromo-2-methoxy-5-methylphenol .

Optimization Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Bromine Equivalents | 1.05 mol/mol | 85% → 92% |

| Reaction Temperature | 75°C | Reduced di-bromination |

| Catalyst Loading | 2% Fe by weight | 78% → 89% |

This method achieves >90% regioselectivity for the 4-bromo isomer, with by-products (e.g., 6-bromo derivatives) limited to <5% .

Diazonium Salt Bromination Using Sandmeyer Conditions

Alternative routes employ diazotization followed by bromine substitution, as demonstrated in the synthesis of 2-bromo-5-methylphenol . For this compound, this method requires:

Procedure :

-

Nitration : 2-Methoxy-5-methylphenol is nitrated at position 4 using nitric acid (HNO₃) in sulfuric acid.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium/carbon (Pd/C).

-

Diazotization : The amine is converted to a diazonium salt with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0–10°C .

-

Bromination : Copper(I) bromide (CuBr) mediates the Sandmeyer reaction, replacing the diazo group with bromine at 70°C .

Key Challenges :

-

Regioselectivity : Nitration must occur exclusively at position 4, requiring careful control of reaction conditions (e.g., mixed acid composition).

-

By-products : Over-reduction or incomplete diazotization can yield 2-methoxy-5-methylphenol (5–10% recovery) .

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Nitration | 65–70 |

| Reduction | 85–90 |

| Diazotization | 95 |

| Bromination | 75–80 |

Continuous Flow Bromination for Scalable Production

CN101279896B describes a continuous bromination technique to minimize di-substitution byproducts. Applied to this compound, this method involves:

Setup :

-

Reactants : 2-Methoxy-5-methylphenol and bromine (1:1 molar ratio) dissolved in dichloromethane (DCM).

-

Flow Reactor : Tubular reactor with static mixers (residence time: 2–5 minutes).

-

Temperature : –20°C (inlet) to 25°C (outlet) to suppress polybromination .

Advantages :

-

Throughput : 500 g/hour in pilot-scale systems.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Iron-Catalyzed Bromination | 89 | High (90%) | Moderate | High |

| Sandmeyer Bromination | 68 | Moderate (80%) | Low | Moderate |

| Continuous Flow | 95 | Very High (98%) | High | Very High |

Critical Considerations :

常见问题

Q. How can mechanistic pathways for bromine loss under photolytic conditions be elucidated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。